molecular formula C17H14F2N4O B11043937 4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11043937
M. Wt: 328.32 g/mol
InChI Key: SHWQTQDNCRDQDE-UHFFFAOYSA-N
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Description

4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: is a heterocyclic compound with an indole-based structure. Let’s break down its name:

    4-Amino: Indicates the presence of an amino group (NH₂) at the 4-position.

    1-(3,5-difluorophenyl): Refers to a phenyl ring with two fluorine atoms at positions 3 and 5.

    7-methyl: Indicates a methyl group (CH₃) at the 7-position.

    Pyrazolo[3,4-B]quinolin-5-one: Describes the fused pyrazoloquinoline ring system.

Preparation Methods

The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of an appropriate 2-aminobenzaldehyde with a 2-aminobenzoyl chloride, followed by cyclization to form the pyrazoloquinoline ring. Reaction conditions typically involve refluxing in a suitable solvent (e.g., acetic acid or DMF) with a base (such as triethylamine).

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction, and Lewis acids (e.g., AlCl₃) for cyclization.

    Major Products: These depend on reaction conditions and substituents. For example, reduction may yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).

    Medicine: May have therapeutic applications (e.g., kinase inhibitors).

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains context-dependent. it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds: Other indole derivatives, such as 4-aminoindole and 5-fluoroindole.

    Uniqueness: Its specific substitution pattern and fused ring system set it apart.

Remember, this compound’s potential lies in its diverse applications across various scientific domains

Properties

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

4-amino-1-(3,5-difluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C17H14F2N4O/c1-8-2-13-15(14(24)3-8)16(20)12-7-21-23(17(12)22-13)11-5-9(18)4-10(19)6-11/h4-8H,2-3H2,1H3,(H2,20,22)

InChI Key

SHWQTQDNCRDQDE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC(=C4)F)F)N

Origin of Product

United States

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